Synthesis and Characterization of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide
Synthesis and Characterization of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to an aniline moiety, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, compiling available data and outlining general experimental approaches.
Synthesis of 2-(1H-pyrazol-1-yl)aniline
Logical Synthesis Workflow
Caption: General synthetic workflow for 2-(1H-pyrazol-1-yl)aniline.
Experimental Protocols (General Procedures)
1. Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical method for the formation of aryl-heteroatom bonds. This approach would involve the reaction of a 2-haloaniline with pyrazole in the presence of a copper catalyst.
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Starting Materials: 2-haloaniline (e.g., 2-fluoroaniline, 2-bromoaniline, or 2-iodoaniline), 1H-pyrazole.
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Catalyst: Copper(I) salt (e.g., CuI, CuBr) or copper powder.
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Ligand (optional but recommended): A ligand such as 1,10-phenanthroline or L-proline can improve reaction efficiency and lower the required temperature.
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Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required.
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Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene.
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Reaction Conditions: The reaction mixture is typically heated at temperatures ranging from 100 to 200 °C for several hours.
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Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization.
2. Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a more modern and often milder method for C-N bond formation.
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Starting Materials: 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline), 1H-pyrazole.
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Catalyst: A palladium catalyst, often a pre-catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).
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Ligand: A bulky electron-rich phosphine ligand is crucial for this reaction. Examples include Xantphos, DavePhos, or BrettPhos.
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Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
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Solvent: An anhydrous aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF).
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Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C.
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Work-up and Purification: The reaction mixture is filtered to remove palladium residues, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Characterization of 2-(1H-pyrazol-1-yl)aniline
Comprehensive experimental characterization data for 2-(1H-pyrazol-1-yl)aniline is not widely reported. However, based on its chemical structure and data from commercial suppliers, the following information can be summarized.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 54705-91-8 | |
| Molecular Formula | C₉H₉N₃ | |
| Molecular Weight | 159.19 g/mol | |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature |
Spectroscopic Data
While experimental spectra are not available in the searched literature, predicted mass spectrometry data can be a useful reference.
Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 160.0869 |
| [M+Na]⁺ | 182.0688 |
Data obtained from PubChem.[1]
Logical Characterization Workflow
Caption: Logical workflow for the characterization of 2-(1H-pyrazol-1-yl)aniline.
Expected Spectroscopic Features
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¹H NMR: The spectrum would be expected to show signals for the protons of the aniline ring and the pyrazole ring. The aniline protons would likely appear as multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). The pyrazole protons would show three distinct signals, likely a triplet for the C4-H and doublets for the C3-H and C5-H protons. The -NH₂ protons of the aniline group would appear as a broad singlet.
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¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be in the aromatic region (approx. δ 110-150 ppm).
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations.
This technical guide provides a summary of the likely synthetic routes and expected characterization data for 2-(1H-pyrazol-1-yl)aniline based on established chemical principles and available information. The lack of a detailed, published experimental protocol and comprehensive spectral data highlights an opportunity for further research to fully document the synthesis and properties of this compound. Researchers aiming to prepare this molecule are encouraged to start by optimizing general N-arylation procedures, such as the Ullmann condensation or Buchwald-Hartwig amination, and to fully characterize the resulting product using modern spectroscopic techniques.
